molecular formula C11H14N2O6 B13459933 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B13459933
M. Wt: 270.24 g/mol
InChI Key: PWZIPWYAHLFRSK-UHFFFAOYSA-N
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Description

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with ethoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then further reacted with ethyl chloroformate to introduce the ethoxycarbonyl groups. The final step involves the acylation of the pyrazole derivative with chloroacetic acid under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its pyrazole ring structure. The ethoxycarbonyl groups may also play a role in modulating its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[3,5-bis(ethoxycarbonyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c1-3-18-10(16)7-5-8(11(17)19-4-2)13(12-7)6-9(14)15/h5H,3-4,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZIPWYAHLFRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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